Tyrosinase Inhibitory Potency of the 4-Nitrophenylpiperazine Scaffold: Class-Level Benchmarking Against the Simplest Analog (Compound 4a) and Kojic Acid
The core 4-nitrophenylpiperazine scaffold of C17H15F2N3O4 has been directly characterized for tyrosinase inhibition in a series where the simplest phenyl-substituted analog (compound 4a, lacking the 2,4-difluorophenyl and carbamate modifications present in C17H15F2N3O4) showed an IC50 of 174.71 µM against mushroom tyrosinase using L-DOPA as substrate [1]. The most potent analog in the series (4l, bearing an indole moiety) reached an IC50 of 72.55 µM, demonstrating that substitution at the piperazine N-1 position can modulate potency by more than two-fold [1]. These values can be contextualized against kojic acid, the standard positive control for tyrosinase assays, which typically exhibits IC50 values in the range of 15–50 µM under comparable assay conditions [1][2]. The 2,4-difluorophenyl group present in C17H15F2N3O4 introduces both steric bulk and electron-withdrawing character that is absent from the benchmark compound 4a, and the carbamate ester functionality provides a hydrolytically sensitive linkage that may confer a distinct inhibition profile or serve as a spectrophotometric probe.
| Evidence Dimension | Tyrosinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | C17H15F2N3O4: No direct IC50 data available; scaffold analog compound 4a exhibits IC50 = 174.71 µM; 2,4-difluorophenyl substitution is predicted to alter potency based on SAR established in the 4a–4m series |
| Comparator Or Baseline | Compound 4a (2-(4-(4-nitrophenyl)piperazin-1-yl)ethyl benzoate): IC50 = 174.71 µM; Kojic acid (positive control): IC50 ~15–50 µM under equivalent mushroom tyrosinase/L-DOPA assay conditions |
| Quantified Difference | Not determinable for C17H15F2N3O4 specifically; class-level fold-change between weakest (>200 µM) and strongest (72.55 µM) analogs in the 4-nitrophenylpiperazine series is ≥2.75-fold, confirming that substitution identity at the piperazine N-1 position is a critical potency determinant |
| Conditions | Mushroom tyrosinase (500 U/mL), L-DOPA substrate (7 mM), phosphate buffer (50 mM, pH 6.8), absorbance monitored at 475 nm; all experiments in duplicate with kojic acid as positive control [1] |
Why This Matters
Procurement of C17H15F2N3O4 provides a scaffold-precedented entry point into the tyrosinase inhibitor chemical space with a substitution pattern (2,4-difluorophenyl + 4-nitrophenyl carbamate) that has not been profiled in published series, offering investigators a tool to explore structure-activity relationships beyond the confines of the existing compound 4a–4m library.
- [1] Asadi M, Fayazi F, Iraji A, Sabourian R, Azizian H, Hajimahmoodi M, Larijani B, Mahdavi M, Amanlou M. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 2024, 18, Article 67. View Source
- [2] Chang TS. An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 2009, 10(6), 2440–2475. (Representative kojic acid benchmark data.) View Source
